molecular formula C8H12Br4 B184711 1,2,5,6-Tetrabromocyclooctane CAS No. 3194-57-8

1,2,5,6-Tetrabromocyclooctane

Cat. No.: B184711
CAS No.: 3194-57-8
M. Wt: 427.8 g/mol
InChI Key: RZLXIANUDLLFHN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1,2,5,6-Tetrabromocyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form different brominated derivatives.

    Reduction Reactions: Reduction can lead to the formation of less brominated cyclooctane derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Comparison with Similar Compounds

1,2,5,6-Tetrabromocyclooctane is similar to other brominated flame retardants, such as hexabromocyclododecane. it is unique in its specific stereochemistry and the presence of two distinct diastereomers . Other similar compounds include:

The uniqueness of this compound lies in its specific diastereomeric forms and their separation under high-performance liquid chromatography conditions .

Properties

IUPAC Name

1,2,5,6-tetrabromocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXIANUDLLFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052750
Record name 1,2,5,6-Tetrabromocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3194-57-8
Record name 1,2,5,6-Tetrabromocyclooctane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctane, 1,2,5,6-tetrabromo-
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Record name 3194-57-8
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Record name 1,2,5,6-Tetrabromocyclooctane
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Record name 1,2,5,6-Tetrabromocyclooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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